1-(Trifluoromethyl)cyclohex-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(trifluoromethyl)cyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h2,4,11H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFKUOBCTWPVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446743 | |
| Record name | 1-(Trifluoromethyl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118143-28-5 | |
| Record name | 1-(Trifluoromethyl)-2-cyclohexen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118143-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 1 Trifluoromethyl Cyclohex 2 En 1 Ol
Chemical Transformations of the Cyclohexene (B86901) Moiety
The cyclohexene moiety is the primary site of reactivity in 1-(trifluoromethyl)cyclohex-2-en-1-ol, undergoing reactions typical of alkenes, but with regioselectivity and stereoselectivity that are profoundly influenced by the adjacent allylic alcohol and trifluoromethyl substituents.
Epoxidation of the double bond in this compound leads to the formation of a trifluoromethylated epoxy alcohol, a versatile synthetic intermediate. The facial selectivity of this reaction, meaning the preferential formation of one of the two possible diastereomeric epoxides, is a critical aspect of its synthetic utility.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. The reaction is believed to proceed through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step. libretexts.orglibretexts.org The alkene attacks the electrophilic oxygen of the peroxy acid, and simultaneously, the pi electrons of the double bond form a bond with this oxygen. This process occurs via a spiro-like transition state. nih.gov
For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to decrease the nucleophilicity of the double bond, potentially slowing the rate of epoxidation compared to unsubstituted cyclohexenol (B1201834).
The allylic hydroxyl group in this compound plays a crucial role in directing the stereochemical outcome of the epoxidation. wikipedia.org Through hydrogen bonding, the hydroxyl group can coordinate with the incoming peroxy acid, directing the delivery of the oxygen atom to the syn face of the double bond (i.e., the same side as the hydroxyl group). nih.govwikipedia.org This results in the preferential formation of the syn-epoxide.
The stereoselectivity is also dependent on the conformation of the cyclohexene ring. For cyclic allylic alcohols, a pseudo-equatorial orientation of the hydroxyl group generally leads to higher syn-selectivity compared to a pseudo-axial orientation. wikipedia.org In the case of this compound, the bulky and electron-withdrawing trifluoromethyl group at the C1 position will likely influence the conformational equilibrium of the ring, which in turn will affect the facial selectivity of the epoxidation. Steric hindrance from the trifluoromethyl group may also play a role, potentially favoring the approach of the epoxidizing agent from the less hindered face.
| Factor | Influence on Stereoselectivity | Expected Outcome |
|---|---|---|
| Allylic Hydroxyl Group | Directs the epoxidizing agent to the syn-face via hydrogen bonding. | Predominantly syn-epoxide formation. |
| Trifluoromethyl Group | Electron-withdrawing nature may decrease the reaction rate. Steric bulk may hinder the approach of the reagent from the syn-face. | May lead to a mixture of syn- and anti-epoxides, depending on the balance between directing and steric effects. |
| Ring Conformation | The pseudo-equatorial or pseudo-axial orientation of the hydroxyl group affects the efficiency of the directing effect. | The preferred conformation of the substituted cyclohexene ring will impact the diastereomeric ratio of the products. |
Aziridination is the nitrogen-analogue of epoxidation, leading to the formation of a three-membered ring containing a nitrogen atom. This reaction is a powerful tool for the introduction of nitrogen functionality into organic molecules.
Several methodologies have been developed for the stereoselective aziridination of alkenes, including those with allylic hydroxyl groups. One notable method involves the use of 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one in the presence of an oxidant like lead tetraacetate. researchgate.netnih.govnih.gov This reagent has been shown to be effective for the direct aziridination of various cyclohexenols. researchgate.netnih.govnih.gov
Similar to epoxidation, the stereoselectivity of this aziridination is influenced by the presence of an allylic or homoallylic hydroxyl group, which can direct the approach of the aziridinating agent. researchgate.netnih.govnih.gov Steric hindrance also plays a significant role in determining the diastereoselectivity of the reaction. researchgate.netnih.govnih.gov For a substrate like this compound, the interplay between the directing effect of the hydroxyl group and the steric and electronic effects of the trifluoromethyl group would be critical in determining the stereochemical outcome.
| Aziridinating Agent System | Key Features |
|---|---|
| 3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one / Lead tetraacetate | Direct aziridination with stereochemical control from allylic hydroxyl groups. researchgate.netnih.govnih.gov |
| Other N-aminoquinazolinones | Can also be used, but the trifluoromethyl-substituted variant has been identified as a superior reagent in some cases. nih.gov |
The mechanism of aziridination can vary depending on the reagents employed. In the case of the 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one system, the reaction is thought to proceed through an intermediate formed from the oxidation of the N-aminoquinazolinone by lead tetraacetate. le.ac.uk This reactive species then transfers the nitrogen atom to the alkene.
The stereochemical outcome of the aziridination of cyclohexenols using this methodology suggests a transition state where hydrogen bonding between the allylic hydroxyl group and the aziridinating agent plays a key role. researchgate.netnih.govnih.gov This interaction directs the nitrogen transfer to the syn-face of the double bond, analogous to the directing effect observed in peroxy acid epoxidations. The presence of the trifluoromethyl group on the quinazolinone reagent has been found to enhance the yields and diastereoselectivity of the aziridination of some alkenes. rsc.org
Cycloaddition Reactions (e.g., Diels-Alder) of Cyclohexenol Derivatives
The carbon-carbon double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org The presence of the electron-withdrawing trifluoromethyl group at the allylic position is expected to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with electron-rich dienes in normal-electron-demand Diels-Alder reactions. libretexts.org This is a general trend observed for dienophiles bearing electron-attracting substituents. libretexts.org
The stereochemical outcome of such reactions is influenced by the existing stereocenter at C1. The diene can approach the double bond from either the same face as the hydroxyl group (syn-attack) or the opposite face (anti-attack), leading to diastereomeric products. The preferred mode of attack would be dependent on steric hindrance and potential directing effects of the hydroxyl group.
While specific examples of Diels-Alder reactions involving this compound are not extensively documented in the literature, the reactivity can be inferred from studies on analogous systems. For instance, the Diels-Alder reaction between hexafluoro-2-butyne and bis-furyl dienes has been shown to be under kinetic or thermodynamic control depending on the reaction temperature, yielding different regioisomers. researchgate.net A DFT study on the role of the trifluoromethyl group in 1,3-dipolar cycloaddition reactions indicated that the trifluoromethyl group increases the reactivity of a nitroethylene derivative without altering the regioselectivity. researchgate.net
Below is a hypothetical data table illustrating the potential outcomes of a Diels-Alder reaction with an electron-rich diene, based on general principles.
Table 1: Hypothetical Diels-Alder Reaction of this compound with an Electron-Rich Diene
| Diene | Dienophile | Conditions | Major Product | Minor Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|
| 2,3-Dimethyl-1,3-butadiene | This compound | Toluene, 110°C | syn-adduct | anti-adduct | (Predicted) > 1:1 |
| 1,3-Cyclopentadiene | This compound | CH₂Cl₂, 0°C | endo-syn-adduct | exo-syn-adduct | (Predicted) > 10:1 |
Nucleophilic and Electrophilic Additions to the Alkene
The electron-deficient nature of the double bond in this compound, due to the adjacent trifluoromethyl group, makes it susceptible to nucleophilic attack. rsc.org This is in contrast to typical alkenes which readily undergo electrophilic addition. Nucleophilic addition to this system would likely proceed via a conjugate addition (Michael addition) mechanism if the hydroxyl group were oxidized to a ketone, forming a trifluoromethylated cyclohexenone. However, direct nucleophilic addition to the alkene in the alcohol is also possible, particularly with soft nucleophiles under basic conditions. The nucleophile would be expected to attack the carbon atom beta to the trifluoromethyl group.
Electrophilic addition to the double bond is generally disfavored due to the deactivating effect of the trifluoromethyl group. However, under strongly acidic conditions, protonation of the hydroxyl group followed by loss of water could generate a resonance-stabilized allylic cation. This cation would then be susceptible to attack by a nucleophile.
The table below summarizes the expected reactivity towards nucleophiles and electrophiles.
Table 2: Predicted Reactivity of the Alkene in this compound
| Reagent Type | Example Reagent | Expected Reaction | Product Type |
|---|---|---|---|
| Soft Nucleophile | Thiolate (RS⁻) | Nucleophilic Addition | Thioether |
| Hard Nucleophile | Grignard Reagent (RMgX) | Primarily 1,2-addition to a derived ketone | Tertiary Alcohol |
| Electrophile | Bromine (Br₂) | Slow or no reaction | Dibromide |
| Acidic Nucleophile | HBr | Substitution of OH group | Allylic Bromide |
Reactivity of the Trifluoromethyl Group within the Cyclohexenol Scaffold
The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. mdpi.com However, under certain conditions, this group can participate in chemical transformations.
Solvolysis of the Trifluoromethyl Group
The solvolysis of the trifluoromethyl group in this compound is highly unlikely under typical solvolysis conditions. The C-F bonds are exceptionally strong, and the trifluoromethyl group is a very poor leaving group. mdpi.com Instead, solvolysis reactions are much more likely to involve the hydroxyl group. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). libretexts.org Departure of water would generate an allylic cation, which can then be trapped by the solvent. The stability of the trifluoromethyl group is a key factor in many of its applications in medicinal chemistry, where metabolic resistance is often desired. mdpi.com
Research on the solvolysis of γ-trimethylsilyl-α-trifluoromethyl systems has shown that the presence of the trifluoromethyl group can influence the reaction pathways, favoring ring closure in certain cases. researchgate.net However, this involves the participation of a silyl (B83357) group and departure of a sulfonate leaving group, a different scenario from the direct solvolysis of the trifluoromethyl group itself.
Anionic Activation and Subsequent Transformations
While the trifluoromethyl group is generally inert, its reactivity can be enhanced through anionic activation of a neighboring functional group. In the case of this compound, deprotonation of the hydroxyl group would form an alkoxide. This could potentially lead to intramolecular reactions or alter the reactivity of the molecule towards external reagents.
More direct transformations of the trifluoromethyl group in aliphatic systems are challenging. However, methods have been developed for the deoxygenative trifluoromethylation of alcohols, which is the reverse of the formation of trifluoromethyl carbinols. princeton.edunih.gov These reactions typically require activation of the alcohol and a source of trifluoromethyl radical or anion. Transformations of an existing trifluoromethyl group in a complex alcohol are less common but could potentially be achieved under harsh conditions or through specialized reagents. For example, selective transformations of aromatic trifluoromethyl groups have been accomplished under mild conditions by utilizing neighboring group participation. tcichemicals.com
Mechanistic Elucidation of Reaction Pathways
Kinetic Studies of Reactivity
Detailed kinetic studies on the reactions of this compound are scarce in the literature. However, kinetic data from related systems can provide insights into its reactivity. For instance, a kinetic study of the Diels-Alder reaction between β-fluoro-β-nitrostyrenes and cyclic dienes revealed that the reaction with 1,3-cyclohexadiene is significantly slower than with 1,3-cyclopentadiene. beilstein-journals.org The activation parameters for the reaction of a model nitrostyrene with cyclopentadiene were also determined. beilstein-journals.org
The rate constants for the addition of trifluoromethyl radicals to various alkenes have been determined using competition kinetics. researchgate.net These studies provide a quantitative measure of the reactivity of alkenes towards the trifluoromethyl radical. While not directly measuring the reactivity of the alkene in this compound as a substrate, this data is valuable for understanding the reverse process of its formation via radical addition.
The table below presents kinetic data from a study on the Diels-Alder reaction of a fluorinated dienophile, which can serve as a model for the reactivity of the title compound.
Table 3: Kinetic Data for the Diels-Alder Reaction of a Fluorinated Dienophile with Cyclopentadiene
| Temperature (°C) | k_endo (L mol⁻¹ s⁻¹) | k_exo (L mol⁻¹ s⁻¹) | ΔH‡_endo (kJ mol⁻¹) | ΔS‡_endo (J mol⁻¹ K⁻¹) |
|---|---|---|---|---|
| 50 | 1.2 x 10⁻⁵ | 0.8 x 10⁻⁵ | 60.5 | -150 |
| 70 | 4.5 x 10⁻⁵ | 3.0 x 10⁻⁵ | - | - |
| 90 | 1.5 x 10⁻⁴ | 1.0 x 10⁻⁴ | - | - |
Data adapted from a study on a related system for illustrative purposes. beilstein-journals.org
Spectroscopic Investigations of Intermediates and Transition States
Direct spectroscopic observation of reaction intermediates and the characterization of transition states for reactions involving this compound are challenging due to their transient nature. However, insights can be drawn from studies of analogous systems, such as the trifluoromethylation of cyclohexanones, which proceed through similar tertiary alcohol intermediates.
In the related reaction of deoxytrifluoromethylation of cyclohexanones, a trifluoromethyl alcohol intermediate is formed by the 1,2-addition of a trifluoromethyl nucleophile to the carbonyl group. The progress of this step and the characterization of the resulting intermediate can be monitored using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The ¹⁹F NMR chemical shift of the trifluoromethyl group in the alcohol intermediate provides a distinct signal that can be used to track the reaction progress and confirm the structure of the intermediate. While specific data for this compound is not extensively documented in the literature, the principles of using ¹⁹F NMR to identify and monitor trifluoromethyl-containing intermediates are well-established.
Computational studies, another powerful tool for elucidating reaction mechanisms, can provide calculated energies of intermediates and transition states. For reactions involving allylic alcohols, such as acid-catalyzed dehydrations or rearrangements, computational models can predict the structure of key transition states, for instance, for the departure of the hydroxyl group to form a stabilized allylic carbocation. The presence of the trifluoromethyl group would significantly influence the stability and geometry of such intermediates and transition states.
Table 1: Spectroscopic and Computational Data for Analogous Intermediates
| Intermediate/Transition State | Analogous Reaction | Method of Investigation | Key Findings |
| Trifluoromethyl alcohol | Deoxytrifluoromethylation of cyclohexanone (B45756) | ¹⁹F NMR Spectroscopy | Quantitative monitoring of intermediate formation. |
| Allylic Carbocation | Acid-catalyzed dehydration of allylic alcohols | Computational Modeling | Prediction of transition state energies and geometries. |
Radical Trapping Experiments in Trifluoromethylation
Many trifluoromethylation reactions are known to proceed through radical mechanisms, where a trifluoromethyl radical (•CF₃) is a key intermediate. To verify the involvement of such radical species in reactions related to the formation or subsequent transformations of this compound, radical trapping experiments are often employed. These experiments introduce a radical scavenger into the reaction mixture, which can react with the transient radical species to form a stable, detectable product.
Commonly used radical traps include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 2,6-di-tert-butyl-4-methylphenol (BHT). In the context of trifluoromethylation, if a •CF₃ radical is generated, it can be trapped by these agents. For instance, the reaction of •CF₃ with TEMPO would form the stable adduct TEMPO-CF₃, which can be identified by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR spectroscopy. The detection of this adduct provides strong evidence for the presence of trifluoromethyl radicals in the reaction pathway.
While specific radical trapping studies for reactions starting from this compound are not widely reported, the general methodology is applicable. For instance, in the synthesis of this compound via the radical trifluoromethylation of cyclohexenone, the addition of a radical trap would be expected to inhibit the formation of the desired product and lead to the formation of the trapped trifluoromethyl radical adduct. The outcomes of such experiments are crucial for distinguishing between radical and non-radical reaction pathways.
Table 2: Common Radical Traps and Their Adducts in Trifluoromethylation Reactions
| Radical Trap | Structure of Trap | Radical Species | Trapped Adduct | Method of Detection |
| TEMPO | (C₉H₁₈NO) | •CF₃ | TEMPO-CF₃ | GC-MS, ¹⁹F NMR |
| BHT | C₁₅H₂₄O | •CF₃ | BHT-CF₃ | GC-MS, ¹⁹F NMR |
Applications of 1 Trifluoromethyl Cyclohex 2 En 1 Ol in Advanced Organic Synthesis
Role as a Key Trifluoromethylated Building Block
1-(Trifluoromethyl)cyclohex-2-en-1-ol is a valuable trifluoromethylated building block, a term used for versatile molecules that serve as foundational scaffolds for constructing more complex structures. sigmaaldrich.com Its utility stems from the reliable and selective 1,2-addition reaction of a trifluoromethyl nucleophile, typically using the Ruppert-Prakash reagent (TMSCF3), onto a readily available cyclohexenone precursor. nih.govnih.gov This process installs the critical trifluoromethyl carbinol moiety, which can then be subjected to various transformations.
The strategic advantage of this approach is the ability to use highly functionalized and systematically customized cyclohexenone substrates. nih.gov This allows for the late-stage introduction or modification of molecular complexity around a core structure that already contains the desired trifluoromethyl group. These fluorinated building blocks are crucial for developing new pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comnih.gov
Synthesis of Diverse Fluorinated Compounds
The reactivity of the tertiary alcohol and the alkene in this compound provides a gateway to a diverse range of fluorinated cyclohexane (B81311) and aromatic derivatives.
A powerful application of this compound intermediates is in the synthesis of highly substituted trifluoromethyl arenes (Ar-CF3). nih.gov Trifluoromethyl arenes are among the most common fluorinated structures found in pharmaceuticals and agrochemicals. nih.govchemrxiv.org Traditional methods to access these compounds often suffer from harsh conditions, limited substrate availability, or poor regioselectivity. nih.govresearchgate.net
A deoxytrifluoromethylation/aromatization strategy overcomes many of these limitations. nih.govnih.gov This process involves two key stages following the initial formation of the trifluoromethyl carbinol from a cyclohexenone:
Dehydration: The tertiary alcohol is eliminated to form a trifluoromethyl-substituted cyclohexadiene intermediate.
Aromatization: The cyclohexadiene is oxidized to form the stable aromatic ring.
This sequence can often be performed in a one or two-pot procedure, providing an efficient route to Ar-CF3 compounds that are difficult or impossible to access through other methods. nih.govnih.govchemrxiv.org The reaction tolerates a wide variety of functional groups, making it a robust and versatile synthetic tool. nih.gov
Table 1: Representative Reaction Conditions for Deoxytrifluoromethylation/Aromatization
| Step | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|
| Trifluoromethylation | TMSCF3, cat. CsF or TBAF, in THF or o-DCB | 1,2-addition to form the tertiary alcohol intermediate | nih.govchemrxiv.org |
| Dehydration/Aromatization (Method A) | PTSA·H2O, DDQ, in o-DCB, 120–140 °C | Acid-catalyzed dehydration followed by oxidation | nih.gov |
| Dehydration/Aromatization (Method B) | i) SOCl2, Pyridine, DMAP; ii) NBS, AIBN, in o-DCB, 120 °C | Conversion to an intermediate followed by radical bromination/elimination | nih.gov |
This table presents generalized conditions. Specific substrates may require optimization.
The versatility of the trifluoromethylated cyclohexene (B86901) scaffold allows for the synthesis of a wide range of complex derivatives beyond fully aromatized products. By carefully choosing reaction conditions and reagents, chemists can isolate intermediates or guide the reaction toward different outcomes. For instance, manipulation of the double bond or the hydroxyl group can lead to various functionalized and stereochemically rich fluorinated cyclohexane rings. rsc.orgnih.gov This control enables the creation of unprecedented fluorinated cyclohexane and aryl compounds, expanding the chemical space available for exploration. rsc.org
The deoxytrifluoromethylation/aromatization strategy is not limited to simple cyclic ketones. It can be effectively applied to complex molecules derived from natural products. nih.gov For example, derivatives of carvone, a natural product found in spearmint, can be converted into highly substituted and customized trifluoromethyl arenes. nih.gov This application is significant as it allows for the modification of biologically relevant scaffolds, potentially leading to new therapeutic agents with improved properties. By incorporating a CF3 group, the pharmacological profile of a natural product can be fine-tuned.
Contributions to Chemical Libraries for Biological Evaluation
Chemical libraries, which are large collections of distinct compounds, are essential for high-throughput screening and the discovery of new drug candidates. nih.gov The synthetic methodologies employing this compound as an intermediate are particularly well-suited for generating libraries of novel fluorinated compounds for biological testing. researchgate.net
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The ability to systematically generate a series of related fluorinated analogs is crucial for these studies. jefferson.edudigitellinc.com
By using the synthetic routes described, researchers can create a library of molecules where the trifluoromethyl group is held constant while other positions on the cyclohexane or resulting aromatic ring are varied. nih.gov Testing these analogs provides insight into the structural features that contribute to a desired biological effect, such as anti-proliferative or antiviral activity. jefferson.edunih.gov The CF3 group can act as a replacement or mimic for other chemical groups, allowing scientists to probe the importance of steric and electronic properties at a specific position within the molecule. jefferson.edudigitellinc.com This systematic approach helps to optimize lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties for the development of new medicines. nih.gov
Development of Trifluoromethylated Intermediates for Advanced Functional Materials
The strategic incorporation of fluorine atoms and fluorine-containing groups, such as the trifluoromethyl (CF3) group, into organic molecules is a cornerstone of modern materials science. The unique properties imparted by fluorine—including high thermal stability, chemical resistance, and specific electronic characteristics—make fluorinated compounds highly desirable for the creation of advanced functional materials. In this context, this compound has emerged as a valuable building block for the synthesis of specialized trifluoromethylated intermediates destined for applications in fields such as liquid crystals and optoelectronics.
The presence of the trifluoromethyl group on a cyclohexene scaffold provides a unique combination of steric and electronic properties. The strong electron-withdrawing nature of the CF3 group can significantly influence the molecular dipole moment and electronic polarizability of a molecule. When integrated into larger molecular architectures, these characteristics can be harnessed to fine-tune the bulk properties of a material.
One of the prominent areas where trifluoromethylated alicyclic compounds have shown significant promise is in the field of liquid crystals. figshare.combeilstein-journals.org The mesomorphic and dielectric properties of liquid crystals are highly dependent on the shape and polarity of their constituent molecules. The introduction of a trifluoromethylated cyclohexane or bicyclohexane ring can lead to materials with specific dielectric anisotropies, which are crucial for the functioning of various display technologies. figshare.com For instance, research into four-ring fluorinated liquid crystals has demonstrated that the presence of a trifluoromethyl group can lead to the formation of a stable nematic phase with a high clearing point. figshare.com
While direct synthesis from this compound is a specific pathway, the broader class of fluorinated cyclohexane derivatives has been explored for these applications. beilstein-journals.org These studies provide a strong indication of the potential of intermediates derived from this compound. The allylic alcohol functionality of this starting material offers a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular structures tailored for liquid crystal applications.
The general synthetic approach involves the multi-step conversion of a trifluoromethylated cyclic precursor into a final liquid crystal molecule, which typically consists of a rigid core and flexible terminal chains. The trifluoromethylated cyclohexene moiety can be a key component of this rigid core.
Table 1: Properties of Liquid Crystals Incorporating Fluorinated Alicyclic Moieties
| Compound Class | Key Structural Feature | Observed Mesophase | Dielectric Anisotropy (Δε) | Reference |
| Bicyclohexyl Biphenyls | Trifluoromethyl Group | Nematic | Not specified | figshare.com |
| Fluorinated Cyclohexanes | Multiple Fluorine Substituents | Smectic B | Negative | beilstein-journals.org |
In addition to liquid crystals, trifluoromethylated alicyclic structures are finding utility in the development of advanced polymers for optoelectronic applications. For example, semi-alicyclic polyimides containing trifluoromethyl groups have been synthesized and characterized for their potential use in flexible displays and other electronic devices. mdpi.com These materials exhibit a desirable combination of high thermal stability, good solubility, low water absorption, and excellent optical transparency. mdpi.com
The incorporation of trifluoromethylated alicyclic units into the polymer backbone can disrupt chain packing, leading to enhanced solubility and reduced color. mdpi.com Furthermore, the low polarity and high hydrophobicity conferred by the fluorinated moieties contribute to lower dielectric constants and reduced water uptake, which are critical properties for insulating materials in microelectronics. mdpi.com
The versatility of this compound as a starting material allows for its derivatization into various monomers suitable for polymerization. For instance, the hydroxyl group can be functionalized to introduce polymerizable groups, or the double bond can be subjected to various addition reactions to create new difunctional monomers.
Table 2: Properties of Semi-Alicyclic Polyimides with Trifluoromethyl Groups
| Property | Value Range | Key Benefit | Reference |
| Glass Transition Temperature (Tg) | 294–390 °C | High Thermal Stability | mdpi.com |
| Dielectric Constant | 2.61–2.76 | Low Signal Delay | mdpi.com |
| Cutoff Wavelength | As low as 298 nm | High Optical Transparency | mdpi.com |
| Yellowness Index (b*) | Below 4.2 | Colorlessness | mdpi.com |
Computational and Theoretical Chemistry Studies of 1 Trifluoromethyl Cyclohex 2 En 1 Ol
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying organic molecules. For derivatives of cyclohexene (B86901), DFT calculations can provide a deep understanding of their geometric and electronic properties. While direct DFT studies on 1-(Trifluoromethyl)cyclohex-2-en-1-ol are not extensively documented, the principles and methodologies from related cyclohexane (B81311) systems can be applied to understand its behavior.
Characterization of Transition Structures and Activated Complexes
In chemical reactions, transition structures represent the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these transient species. For reactions involving cyclohexene derivatives, such as cycloadditions, DFT can elucidate the geometry, energy, and vibrational frequencies of the transition states. This information is crucial for understanding the reaction mechanism and predicting reaction rates. For instance, in cycloaddition reactions of 1,2-cyclohexadiene with olefins, DFT studies have shown a stepwise mechanism involving a biradical intermediate rather than a concerted pathway. nih.gov
Mechanistic Pathway Elucidation through Energy Profile Analysis
By mapping the potential energy surface, DFT calculations can elucidate the most favorable reaction pathways. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting energy profile provides a quantitative description of the reaction mechanism. For substituted cyclohexadienes, the electronic nature of the substituents has been shown to influence the activation barriers and product stability. nih.gov Electron-withdrawing groups, such as the trifluoromethyl group in this compound, would be expected to significantly influence the energetics of reaction pathways.
Prediction and Rationalization of Stereoselectivity
Computational methods, particularly DFT, are powerful tools for predicting and understanding the stereochemical outcome of chemical reactions. rsc.org By comparing the energies of the diastereomeric transition states leading to different stereoisomers, the preferred stereochemical pathway can be determined. The difference in the activation energies of these transition states allows for a quantitative prediction of the diastereomeric or enantiomeric excess. For chiral molecules like this compound, understanding the factors that control stereoselectivity is crucial for its synthesis and application.
Conformational Analysis and Intermolecular Interactions
The cyclohexene ring in this compound can adopt various conformations, and DFT calculations can determine their relative stabilities. researchgate.net The preferred conformation is a result of a delicate balance of steric and electronic effects. Furthermore, DFT can be used to study intermolecular interactions, such as hydrogen bonding, which play a critical role in the solid-state structure and solution-phase behavior of the molecule. researchgate.net Hirshfeld surface analysis, often combined with DFT, can provide a visual and quantitative understanding of these interactions. mdpi.com
Semi-Empirical Quantum Chemical Methods
Semi-empirical methods offer a computationally less demanding alternative to ab initio and DFT methods, making them suitable for studying larger molecular systems. wikipedia.orgmpg.de These methods use parameters derived from experimental data to simplify the calculations. wikipedia.org
Application of RM1 and Other Models for Geometry and Electronic Properties
The Recife Model 1 (RM1) is a semi-empirical model that has been shown to provide reliable energetic and geometrical information for a variety of organic compounds. scielo.br While specific applications of RM1 to this compound are not reported, its success in predicting properties for other complex organic molecules suggests its potential utility. scielo.br RM1 can be employed to calculate properties such as heats of formation, dipole moments, and molecular geometries, offering a rapid means to screen for stable conformers and predict electronic characteristics. scielo.br
Computational Studies of Spectroscopic Properties
There are no specific computational studies detailing the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound found in the surveyed literature. While computational methods like Density Functional Theory (DFT) are commonly used to predict such properties for other molecules, including various fluorinated organic compounds and cyclohexene derivatives, the data for this specific compound is not available.
Molecular Dynamics Simulations
No records of molecular dynamics (MD) simulations for this compound were identified. MD simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and other time-dependent properties. This type of investigation has not been published for this compound.
Quantum Chemical Descriptors for Reactivity and Selectivity
Detailed studies on the quantum chemical descriptors for the reactivity and selectivity of this compound are not available in the current body of scientific literature. Such studies typically involve the calculation of descriptors derived from conceptual DFT, including chemical potential, hardness, softness, and Fukui functions, to predict the reactive behavior of a molecule. While the principles of these descriptors are well-established and applied to many chemical systems, they have not been specifically calculated and published for this compound.
Future Research Directions and Perspectives on 1 Trifluoromethyl Cyclohex 2 En 1 Ol
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 1-(Trifluoromethyl)cyclohex-2-en-1-ol will likely prioritize efficiency and sustainability. Current methods often rely on the addition of trifluoromethyl nucleophiles, such as the Ruppert-Prakash reagent (TMSCF3), to cyclohexenone precursors. nih.gov While effective, these approaches can involve stoichiometric reagents and harsh reaction conditions. Future research should aim to develop catalytic and more environmentally benign alternatives.
One promising avenue is the exploration of catalytic, asymmetric trifluoromethylation of cyclohexenones. This could involve the use of chiral catalysts to directly install the trifluoromethyl group and create the stereocenter in a single, enantioselective step. Furthermore, the development of flow chemistry processes for the synthesis of this alcohol could offer advantages in terms of safety, scalability, and reaction control.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic Asymmetric Trifluoromethylation | High enantioselectivity, atom economy | Catalyst development and cost |
| Flow Chemistry Synthesis | Improved safety, scalability, and control | Initial setup costs and optimization |
| Synthesis from Renewable Feedstocks | Enhanced sustainability | Development of efficient conversion pathways |
Exploration of Novel Reactivity and Rearrangement Pathways
The unique structural features of this compound open the door to a wide range of chemical transformations. The allylic alcohol moiety can undergo a variety of reactions, including oxidation, reduction, and substitution. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the reactivity of the adjacent double bond and hydroxyl group, potentially leading to novel and unexpected chemical behavior.
Future research should systematically explore the reactivity of this compound under various conditions. For instance, investigating its behavior in the presence of transition metal catalysts could lead to the discovery of new rearrangement pathways, such as allylic alkylations or cyclizations. organic-chemistry.orgcapes.gov.br The development of cascade reactions, where multiple bonds are formed in a single operation, would be a particularly efficient way to build molecular complexity from this versatile starting material. rsc.orgnih.gov
Furthermore, the potential for this molecule to undergo sigmatropic rearrangements, such as the Overman or Claisen rearrangements, should be investigated. The trifluoromethyl group could exert a significant electronic influence on the transition states of these reactions, potentially leading to highly stereoselective transformations.
Advances in Enantio- and Diastereoselective Synthesis
The presence of a stereocenter in this compound makes its enantioselective synthesis a critical area of future research. Access to enantiomerically pure forms of this compound is essential for its potential applications in areas such as asymmetric catalysis and medicinal chemistry.
Future efforts in this area will likely focus on the development of novel chiral catalysts and reagents for the asymmetric trifluoromethylation of cyclohexenone. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis and could be applied to this transformation. rsc.orgnih.govresearchgate.net Additionally, the use of chiral auxiliaries to control the stereochemical outcome of the trifluoromethylation reaction represents another viable strategy.
For synthetic routes that produce diastereomeric mixtures, the development of efficient methods for their separation will be important. Furthermore, diastereoselective reactions of this compound itself, where the existing stereocenter directs the formation of new stereocenters, will be a key area of exploration. nih.govnih.gov This could involve, for example, the diastereoselective epoxidation of the double bond or the addition of nucleophiles to the carbonyl group after oxidation of the alcohol.
Table 2: Key Approaches for Enantio- and Diastereoselective Synthesis
| Approach | Description | Key Research Focus |
| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity in the trifluoromethylation step. | Design of new, highly efficient, and selective catalysts. organic-chemistry.orgcapes.gov.brresearchgate.net |
| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of a reaction. | Development of easily attachable and removable auxiliaries. |
| Diastereoselective Reactions | Utilizing the existing stereocenter to control the formation of new stereocenters in subsequent reactions. | Exploration of substrate-controlled reactions and the influence of the trifluoromethyl group. nih.govnih.gov |
Synergistic Integration of Experimental and Computational Approaches for Design and Discovery
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and discovery. In the context of this compound, computational modeling can provide valuable insights into its structure, properties, and reactivity.
Future research should leverage computational tools, such as Density Functional Theory (DFT), to predict the outcomes of reactions, elucidate reaction mechanisms, and design new catalysts and reagents. For example, computational studies could be used to understand the factors that govern the stereoselectivity of asymmetric trifluoromethylation reactions, aiding in the rational design of more effective catalysts.
Moreover, computational screening of virtual libraries of derivatives of this compound could help to identify molecules with desired properties for specific applications. This synergistic approach, where computational predictions guide experimental efforts and experimental results validate and refine computational models, will be crucial for unlocking the full potential of this versatile building block. The unexpected reactivity and selectivity profiles that may arise from the presence of the trifluoromethyl group can be rationalized and predicted through such combined approaches. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Trifluoromethyl)cyclohex-2-en-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via catalytic hydrogenolysis of cyclohexenyl hydroperoxide using catalysts like palladium chloride or magnesium acetate in hexane . Microreactor-based protocols have been employed for similar trifluoromethyl-containing compounds, where irradiation in sensitizer solutions (e.g., MeCN) followed by purification via column chromatography (e.g., ethyl acetate/pentane gradients) yields the product. However, yields may vary (e.g., 10% in one study ). Optimization of stoichiometry, solvent polarity, and catalyst loading is critical.
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR : and NMR resolve cyclohexene ring protons and CF/OH groups. NMR confirms trifluoromethyl substitution .
- IR Spectroscopy : Peaks near 3400 cm (O-H stretch) and 1150–1250 cm (C-F stretches) are diagnostic .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHFO) with precision (±0.0003 amu) .
Q. How does the trifluoromethyl group affect the compound’s stability under varying pH and temperature conditions?
- Methodology : Stability studies using HPLC or GC-MS under controlled environments (e.g., 25–80°C, pH 1–13) reveal degradation pathways. The electron-withdrawing CF group enhances acid resistance but may promote β-elimination under basic conditions. Storage in inert atmospheres at ≤4°C is recommended .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of this compound?
- Methodology :
- Steric and Electronic Control : The CF group directs electrophilic additions (e.g., epoxidation) to the less substituted double-bond position due to steric hindrance and inductive effects. Computational modeling (DFT) predicts transition-state geometries .
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINOL-derived catalysts) enable enantioselective transformations, as demonstrated in related cyclohexenol systems .
Q. How can contradictory data on reaction yields be resolved?
- Case Study : A microreactor synthesis reported 10% yield , while batch methods for analogous compounds achieve >50% . Factors to investigate:
- Residence Time : Microreactors require precise control (e.g., 3–4 minutes ).
- Purification Losses : Column chromatography may lead to significant product loss; alternative methods (e.g., centrifugal partition chromatography) could improve recovery.
Q. What computational approaches predict the biological activity of this compound?
- Methodology :
- Docking Studies : Molecular docking with enzymes (e.g., cyclooxygenase-2) assesses binding affinity. The CF group’s hydrophobicity may enhance interactions with nonpolar active sites .
- QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., Hammett σ values for CF) with observed bioactivity .
Q. What role does the compound play in synthesizing fluorinated pharmaceuticals?
- Methodology : As a building block, it participates in:
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl motifs common in drug candidates .
- Epoxide Ring-Opening : Nucleophilic attack on epoxide derivatives yields β-hydroxy sulfoxides, intermediates in antifungal agents .
Safety and Handling
Q. What precautions are essential when handling this compound in the lab?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
